![molecular formula C21H22N2O3S B2402715 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034461-07-7](/img/structure/B2402715.png)
1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone
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Description
1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a compound that belongs to the family of thiazepanes and indoles. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
The compound 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone, due to its complex structure, plays a pivotal role in the synthesis of novel chemical entities. Researchers have developed various derivatives of this compound to explore their biological activities. For instance, the synthesis and biological evaluation of new chalcone derivatives as anti-inflammatory agents were conducted by incorporating the 1H-indol-3-yl)ethanone moiety, highlighting its importance in medicinal chemistry research (Rehman, Saini, & Kumar, 2022). Similarly, novel 1H-indole derivatives with antibacterial and antifungal activity were synthesized, showcasing the compound's versatility in creating antimicrobial agents (Authors, 2020).
Antimicrobial and Antioxidant Activities
Derivatives of 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone have been investigated for their antimicrobial properties. For instance, synthesis and characterization of novel indole-based 1,3,4-oxadiazoles with antimicrobial activity were conducted, indicating the potential of such derivatives in addressing microbial resistance issues (Nagarapu & Pingili, 2014). Additionally, the antimicrobial, antioxidant, and anti-hemolytic activities of new imidazole-based heterocycles were screened, demonstrating the compound's utility in creating multifunctional therapeutic agents (Abdel-Wahab, Awad, & Badria, 2011).
Environmental and Industrial Applications
The structural complexity of 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone and its derivatives also finds relevance in environmental and industrial applications. For example, the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase were studied to understand the breakdown of lignin in the environment, suggesting potential applications in bioremediation and sustainable chemistry (Kawai, Umezawa, & Higuchi, 1988).
properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-21(14-17-15-22-19-9-5-4-8-18(17)19)23-11-10-20(27(25,26)13-12-23)16-6-2-1-3-7-16/h1-9,15,20,22H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMNYYKCGRZVJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone |
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